![molecular formula C10H9N3O B2474174 2-[(Pyridin-3-yl)methoxy]pyrimidine CAS No. 2202464-12-6](/img/structure/B2474174.png)
2-[(Pyridin-3-yl)methoxy]pyrimidine
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Overview
Description
“2-[(Pyridin-3-yl)methoxy]pyrimidine” is a compound that contains a pyrimidine moiety, which is known to exhibit a wide range of pharmacological activities . Pyrimidine derivatives have been reported to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Synthesis Analysis
The synthesis of “this compound” involves a series of chemical reactions. In one study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated . The synthesis involved a Diels–Alder reaction between key intermediates, leading to the formation of the correspondent compound .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrimidine ring fused to a pyridine ring. This structure is a common feature in many bioactive compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include a Diels–Alder reaction between key intermediates . This reaction leads to the formation of the correspondent compound, which is then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Chemistry: Pyrimidine derivatives are pivotal in synthetic chemistry for developing new compounds with potential biological and industrial applications. For instance, the synthesis of 2,4-dichloro-5-methoxy-pyrimidine demonstrates the compound's role as a new intermediate, showcasing its importance in synthesizing more complex molecules with high purity and yield (Liu Guo-ji, 2009).
Antiviral and Antimicrobial Applications
- Antiviral Research: Pyrimidine derivatives have shown promising results in antiviral research. For example, 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines demonstrated significant inhibitory activity against retroviruses, including HIV, indicating their potential as antiviral agents (D. Hocková et al., 2003).
- Antimicrobial Activity: The antimicrobial properties of pyrimidine derivatives, particularly their strong activity against Gram-positive bacteria and fungi, were highlighted through the study of 4-methyl-1,6-diphenylpyrimidine-2(1H)-selenone derivatives. The position of the methoxy substituent significantly influences biological activity, demonstrating the compound's utility in developing new antimicrobial agents (E. Żesławska et al., 2020).
Applications in OLEDs and Corrosion Inhibition
- Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives have been utilized in creating new classes of heteroleptic Ir(III) metal complexes for OLEDs, demonstrating their potential in developing high-performance sky-blue- and white-emitting OLEDs. These applications underscore the role of pyrimidine derivatives in advancing OLED technology for better display and lighting solutions (Chih‐Hao Chang et al., 2013).
- Corrosion Inhibition: The effectiveness of pyrimidine derivatives, such as 2-mercaptopyrimidine, in inhibiting the corrosion of metals in acidic solutions has been explored. These compounds exhibit high inhibition efficiency, making them valuable for protecting materials in industrial applications (Xianghong Li et al., 2017).
Future Directions
The future directions for “2-[(Pyridin-3-yl)methoxy]pyrimidine” could involve further exploration of its biological activities. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were found to present better anti-fibrotic activities than some existing drugs . This suggests that “this compound” and its derivatives could be further developed as potential anti-fibrotic drugs .
Mechanism of Action
Target of Action
The primary targets of 2-[(Pyridin-3-yl)methoxy]pyrimidine are receptor tyrosine kinases . These enzymes play a crucial role in cellular communication, growth, and differentiation. They are often implicated in various diseases, including cancer, when their regulation is disrupted .
Mode of Action
This compound interacts with its targets, the receptor tyrosine kinases, inhibiting their activity . This inhibition can lead to a decrease in the signaling pathways that promote cell growth and proliferation, potentially leading to a reduction in the growth of cancer cells .
Biochemical Pathways
These could include the PI3K/AKT/mTOR pathway, the RAS/RAF/MEK/ERK pathway, and others involved in cell growth, survival, and proliferation .
Pharmacokinetics
The gi absorption score indicates the amount of a molecule absorbed by the gut after being given through oral administration .
Result of Action
The molecular and cellular effects of this compound’s action include more cytotoxic activity than the reference drug (i.e., imatinib) . Furthermore, compound IIB gives ten-fold lower IC50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines employing MTT assay .
properties
IUPAC Name |
2-(pyridin-3-ylmethoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-3-9(7-11-4-1)8-14-10-12-5-2-6-13-10/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNCUGPXIXZXCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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